3-Fluoro-4-methoxyphenyl boronic acid anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .Chemical Reactions Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in various chemical reactions. It is used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a powder with a melting point of 206-211 °C . Its solubility in methanol is also mentioned .科学的研究の応用

Medical Diagnostics and Treatment

Boronic acid derivatives, notably BODIPY (Boron-Dipyrromethene) compounds, have gained attention for their application in medical diagnostics and treatment. These compounds are celebrated for their structural diversity, high fluorescent intensity, and low toxicity, making them suitable for bioimaging and labeling biomolecules such as proteins, hormones, and DNA. Moreover, BODIPY compounds have been used to functionalize drug micro- and nanocarriers to enhance therapeutic efficacy, especially in cancer treatment. The inclusion of boronic acid moieties in these applications underscores their potential for developing innovative diagnostic tools and treatment options (Marfin et al., 2017).

Environmental Applications

The removal of boron from drinking water through reverse osmosis membranes has been a focus of recent research, reflecting the environmental implications of boronic acid compounds. Studies have explored the rejection of boron by nanofiltration and reverse osmosis membranes in seawater desalination, demonstrating the significance of understanding boronic acid speciation for improving water treatment technologies (Tu et al., 2010).

Drug Design and Discovery

Boronic acid compounds, including benzoxaborole derivatives, have shown a broad spectrum of medicinal applications due to their physicochemical properties. These compounds have been involved in the design of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The electron-deficient nature of the boron atom in these compounds plays a crucial role in their mechanism of action, highlighting the potential of boronic acid derivatives in drug discovery (Nocentini et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

特性

IUPAC Name |

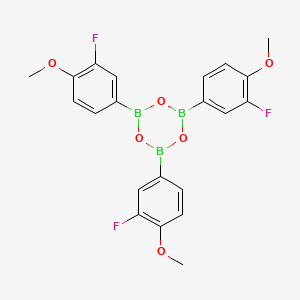

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxyphenyl boronic acid anhydride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)